molecular formula C45H76NO7P B1263340 1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine

1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine

Cat. No. B1263340
M. Wt: 774.1 g/mol
InChI Key: KXCAVCBNVMAURC-XLXOSIANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-[3]-ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine is a 1-acyl-2-alkyl-sn-glycero-3-phosphoethanolamine.

Scientific Research Applications

Ladderane Lipids in Anammox Bacteria

Ladderane lipids, including those similar to the specified molecule, are found in anaerobic ammonium oxidizing (anammox) bacteria. These lipids, with unique ladder-like structures, are believed to contribute to the dense membrane surrounding the anammoxosome, where anammox metabolism occurs. Variations in ladderane phospholipids among different anammox bacteria species have been observed, suggesting diverse biological roles and membrane structures (Rattray et al., 2008).

Phospholipid Headgroup Varieties in Anammox Bacteria

Ladderane lipids in anammox bacteria exhibit a range of polar headgroups, including phosphocholine and phosphoethanolamine. This diversity indicates complex membrane structures and potential functional versatility. The presence of these lipids in various membrane locations beyond the anammoxosome highlights their significant role in bacterial physiology (Boumann et al., 2006).

Impact on Membrane Properties

The unique structure of ladderane lipids impacts the thermotropic behavior and molecular properties of membrane phospholipids. Studies have shown that replacing certain bonds in these lipids alters the gel to liquid-crystal phase transition temperatures, affecting membrane fluidity and organization. This has implications for understanding how these unique structures influence the physical properties of biological membranes (Perly et al., 1985).

Applications in Lipidomics

Advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, are essential for identifying and characterizing these complex lipids in biological samples. The ladderane structure poses challenges due to its thermal lability, necessitating specialized methods for accurate analysis and detection in various environmental and biological contexts (Hopmans et al., 2006).

Biophysical Properties in Model Membranes

Ladderane lipids form highly organized and fluid membranes, exhibiting unique biophysical properties. These characteristics are crucial for understanding their role in anammox bacteria, especially concerning the protection against toxic metabolites. Studies on reconstituted ladderane lipid membranes provide insights into their mechanical properties and potential applications in membrane technology (Boumann et al., 2009).

properties

Product Name

1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine

Molecular Formula

C45H76NO7P

Molecular Weight

774.1 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[8-(10-tetracyclo[6.4.0.02,7.03,6]dodecanyl)octoxy]propyl] 8-(10-tetracyclo[6.4.0.02,7.03,6]dodecanyl)octanoate

InChI

InChI=1S/C45H76NO7P/c46-23-25-52-54(48,49)53-29-32(50-24-11-7-2-1-4-8-12-30-15-17-37-39(26-30)44-35-21-19-33(35)42(37)44)28-51-41(47)14-10-6-3-5-9-13-31-16-18-38-40(27-31)45-36-22-20-34(36)43(38)45/h30-40,42-45H,1-29,46H2,(H,48,49)/t30?,31?,32-,33?,34?,35?,36?,37?,38?,39?,40?,42?,43?,44?,45?/m1/s1

InChI Key

KXCAVCBNVMAURC-XLXOSIANSA-N

Isomeric SMILES

C1CC2C(CC1CCCCCCCCO[C@H](COC(=O)CCCCCCCC3CCC4C(C3)C5C4C6C5CC6)COP(=O)(O)OCCN)C7C2C8C7CC8

Canonical SMILES

C1CC2C(CC1CCCCCCCCOC(COC(=O)CCCCCCCC3CCC4C(C3)C5C4C6C5CC6)COP(=O)(O)OCCN)C7C2C8C7CC8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine
Reactant of Route 2
1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine
Reactant of Route 3
1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine
Reactant of Route 4
1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine
Reactant of Route 5
1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine
Reactant of Route 6
1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine

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